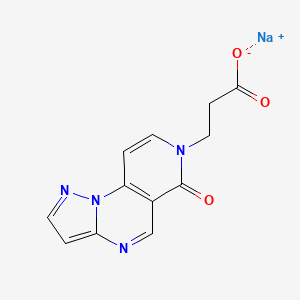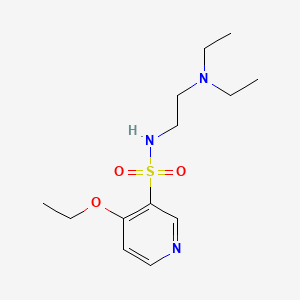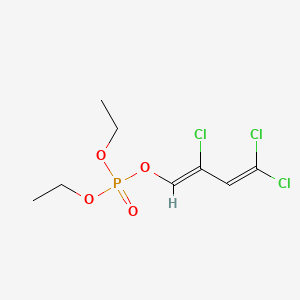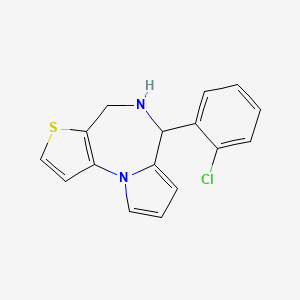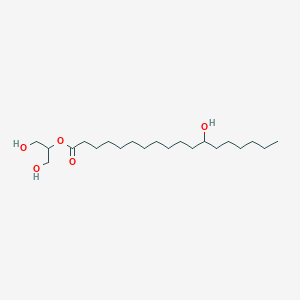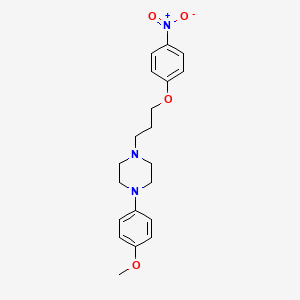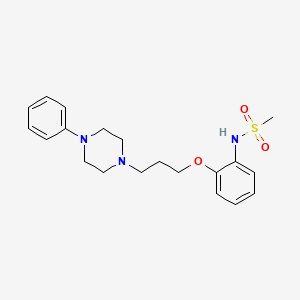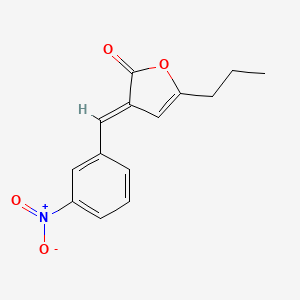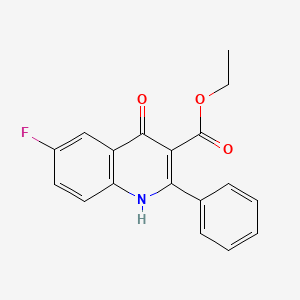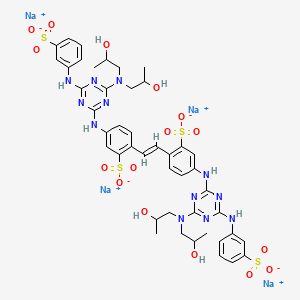
Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound commonly used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is often used in detergents, paper, and textiles to enhance the appearance of color and brightness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multiple steps:
Formation of the Stilbene Core: The stilbene core is synthesized through a condensation reaction between benzaldehyde and a suitable amine.
Introduction of Triazine Groups: The triazine groups are introduced through a nucleophilic substitution reaction with cyanuric chloride.
Sulfonation: The compound is sulfonated to increase its solubility in water.
Final Assembly: The final product is assembled through a series of coupling reactions, followed by purification steps.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes such as crystallization, filtration, and drying. The conditions are optimized to maximize yield and purity while minimizing production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the triazine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Oxidized derivatives with altered optical properties.
Reduction Products: Reduced derivatives with potential changes in solubility and reactivity.
Substitution Products: Substituted derivatives with modified functional groups.
科学的研究の応用
Chemistry
Fluorescent Probes: Used as fluorescent probes in various chemical analyses.
Photostabilizers: Employed in the stabilization of polymers against UV degradation.
Biology
Staining Agents: Utilized in biological staining to enhance the visibility of cellular components.
Fluorescence Microscopy: Applied in fluorescence microscopy for imaging biological samples.
Medicine
Diagnostic Tools: Investigated for use in diagnostic imaging techniques.
Drug Delivery: Explored as a component in drug delivery systems due to its fluorescent properties.
Industry
Textiles: Widely used in the textile industry to brighten fabrics.
Paper: Employed in the paper industry to enhance the brightness of paper products.
Detergents: Commonly added to detergents to improve the appearance of washed fabrics.
作用機序
The compound exerts its effects primarily through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which counteracts yellowing and enhances brightness. The molecular targets include various substrates in textiles, paper, and other materials. The pathways involved are primarily photophysical processes, including absorption, fluorescence, and energy transfer.
類似化合物との比較
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Tetrasodium 4,4’-bis(2-sulfostyryl)stilbene
Uniqueness
Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific triazine and stilbene structure, which provides enhanced optical brightening properties and solubility in water. This makes it particularly effective in applications where high brightness and water solubility are required.
特性
CAS番号 |
93778-03-1 |
|---|---|
分子式 |
C44H48N12Na4O16S4 |
分子量 |
1221.2 g/mol |
IUPAC名 |
tetrasodium;5-[[4-[bis(2-hydroxypropyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C44H52N12O16S4.4Na/c1-25(57)21-55(22-26(2)58)43-51-39(45-31-7-5-9-35(17-31)73(61,62)63)49-41(53-43)47-33-15-13-29(37(19-33)75(67,68)69)11-12-30-14-16-34(20-38(30)76(70,71)72)48-42-50-40(46-32-8-6-10-36(18-32)74(64,65)66)52-44(54-42)56(23-27(3)59)24-28(4)60;;;;/h5-20,25-28,57-60H,21-24H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;/q;4*+1/p-4/b12-11+;;;; |
InChIキー |
SOLSIVAJVPUOIP-MOSUJMLHSA-J |
異性体SMILES |
CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])N(CC(C)O)CC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])N(CC(C)O)CC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



